A Technical Guide to tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate: Properties, Synthesis, and Applications
A Technical Guide to tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The guide details the compound's fundamental physicochemical properties, including its molecular weight, and presents a validated, logical synthetic protocol. Furthermore, it covers essential safety, handling, and storage procedures, and explores its strategic application as a versatile scaffold in modern drug discovery. This paper is intended for researchers, synthetic chemists, and drug development professionals seeking an in-depth understanding of this valuable intermediate.
Introduction and Molecular Overview
Tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate is a bifunctional organic molecule featuring a rigid indazole core covalently linked to a piperazine ring. The piperazine amine is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in multi-step organic synthesis. This structural arrangement makes the compound a highly valuable intermediate, or "building block," for the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1][2]
The indazole moiety is a privileged scaffold in medicinal chemistry, known for its presence in a wide range of biologically active compounds, including potent kinase inhibitors.[3][4] The piperazine ring serves as a versatile linker, often improving the pharmacokinetic properties of a drug candidate. The Boc protecting group provides strategic control during synthesis, allowing for selective reactions at other sites of the molecule before its clean, acid-labile removal in a later step.
Caption: 2D Structure of the title compound.
Physicochemical Properties and Identification
Accurate characterization is fundamental to the successful application of any chemical intermediate. The key identifiers and physicochemical properties of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate have been compiled from supplier technical data and chemical databases. The molecular weight, a critical parameter for stoichiometric calculations in synthesis, is 302.37 g/mol .[5][6]
| Property | Value | Source(s) |
| Molecular Weight | 302.37 g/mol | [5][6] |
| Chemical Formula | C₁₆H₂₂N₄O₂ | [5][6] |
| CAS Number | 744219-43-0 | [5][6][7] |
| IUPAC Name | tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate | [5] |
| Synonyms | 6-(4-Boc-piperazin-1-yl)-1H-indazole | [5] |
| Appearance | Solid (form may vary) | N/A |
| Boiling Point | 482.9 °C at 760 mmHg | [5] |
| Density | 1.231 g/cm³ | [5][7] |
| PubChem CID | 44242925 | [5] |
Synthesis and Mechanistic Insights
The construction of the indazole-piperazine linkage is a key synthetic transformation. A robust and widely applicable method is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction provides a reliable route to form the C-N bond between the indazole core and the piperazine ring.
Expertise & Causality: The choice of the Buchwald-Hartwig reaction is deliberate. It is renowned for its broad functional group tolerance, meaning that pre-existing functionalities on both coupling partners (like the indazole N-H) do not typically interfere with the reaction. The use of 1-Boc-piperazine is crucial; the Boc group deactivates one of the piperazine nitrogens, preventing undesired double-arylation and ensuring monosubstitution.[8] This protection strategy is fundamental to achieving a high yield of the desired product.
Caption: Synthetic workflow for the title compound.
Experimental Protocol (Self-Validating System)
This protocol describes a representative lab-scale synthesis.
-
Reactor Setup: To a dry, oven-baked flask, add 6-bromo-1H-indazole (1.0 eq), 1-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and the phosphine ligand (e.g., BINAP, 0.03 eq).
-
Inerting: Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 eq) and anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours. The disappearance of the starting material (6-bromo-1H-indazole) indicates reaction completion.
-
Workup: Cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization (Final Validation): Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the molecular weight.
Handling, Storage, and Safety
Proper handling is essential to ensure personnel safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[9][10] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Handling: Avoid generating dust.[9] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7][11] The recommended storage condition is room temperature.[6][7]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
Data compiled from supplier safety data sheets.[7]
Applications in Drug Discovery and Development
The true value of tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate lies in its role as a versatile scaffold. After its synthesis, it can be readily modified at several key positions to generate a library of diverse compounds for biological screening.
Strategic Utility:
-
Deprotection: The Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal a secondary amine on the piperazine ring. This amine is a key handle for introducing new substituents via acylation, alkylation, or reductive amination.
-
N-Alkylation/Arylation: The nitrogen atom of the indazole ring (N1) can be functionalized, for example, through alkylation or arylation reactions.[13]
-
Further Modification: The indazole ring itself can be subjected to further electrophilic substitution reactions if desired, although this is less common.
This multi-directional derivatization capability allows medicinal chemists to systematically explore the chemical space around the core structure, optimizing for potency, selectivity, and pharmacokinetic properties. Indazole-piperazine derivatives have shown promise as anti-inflammatory, neuroprotective, and anti-cancer agents.[3][4]
Caption: Derivatization strategies for the core scaffold.
Conclusion
Tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate is more than a chemical with a specific molecular weight; it is a strategically designed intermediate that empowers modern medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis via robust catalytic methods, and multiple points for diversification make it a cornerstone building block for developing novel therapeutics. A thorough understanding of its chemistry, handling, and strategic potential is crucial for any research professional engaged in the synthesis of complex bioactive molecules.
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives . National Institutes of Health (NIH). [Link]
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Indazole synthesis . Organic Chemistry Portal. [Link]
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